2-Isopropylpentanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isopropylpentanoic acid can be synthesized through several methods. One common approach involves the alkylation of valeric acid with isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic hydrogenation of 2-isopropylpentanenitrile. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The nitrile group is reduced to a primary amine, which is subsequently hydrolyzed to yield the desired carboxylic acid.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropylpentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives, such as ketones and aldehydes, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the carbon chain can be substituted with halogens or other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), strong bases (NaOH, KOH)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
2-Isopropylpentanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a model compound for studying the metabolism of branched-chain fatty acids.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Isopropylpentanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it is metabolized by enzymes such as acyl-CoA dehydrogenase, which catalyzes the initial step in the β-oxidation of fatty acids. This process leads to the production of acetyl-CoA, which enters the citric acid cycle for energy production. Additionally, this compound may modulate the activity of certain ion channels and receptors, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
2-Isopropylpentanoic acid can be compared with other branched-chain fatty acids, such as:
Valproic acid: Unlike this compound, valproic acid is widely used as an anticonvulsant and mood-stabilizing drug. It has a similar structure but differs in its pharmacological properties and therapeutic applications.
Isovaleric acid: This compound is structurally similar but has a different branching pattern. It is known for its role in the metabolism of leucine and its association with isovaleric acidemia, a metabolic disorder.
Uniqueness: this compound is unique due to its specific branching pattern and its potential applications in various fields. Its distinct chemical properties make it a valuable compound for research and industrial purposes.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it an important subject of study in various scientific disciplines. Further research is needed to fully explore its potential and uncover new applications for this intriguing compound.
Properties
IUPAC Name |
2-propan-2-ylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-5-7(6(2)3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPKTGAWWHZBOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70881262 | |
Record name | 2-Isopropylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70881262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62391-99-5 | |
Record name | 2-(1-Methylethyl)pentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62391-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isopropylpentanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062391995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Isopropylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70881262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-isopropylvaleric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.736 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ISOPROPYLPENTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B1J2157CO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research highlights that 2-Isopropylpentanoic acid does not affect neuronal differentiation, unlike its analogue, valproic acid. What structural differences might contribute to this difference in biological activity?
A1: While the research provided does not delve into the specific structural reasons behind the difference in activity between this compound and valproic acid [], it's important to note that even slight structural modifications can significantly impact a molecule's interaction with biological targets. Further research investigating the binding affinities of both compounds to potential targets involved in neuronal differentiation, such as specific receptors or enzymes, would be needed to elucidate these differences.
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